[3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride
Overview
Description
“[3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride” is a unique chemical provided to early discovery researchers . It has a molecular weight of 274.19 . The IUPAC name for this compound is [3- (3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine dihydrochloride .
Molecular Structure Analysis
The SMILES string for this compound isCl.Cl.Cc1cc(C)n(n1)-c2cccc(CN)c2
. This represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or bond. Physical and Chemical Properties Analysis
The compound has a molecular weight of 274.19 . The InChI key, which is a unique identifier for the compound, isCAGODXQCFDAFFH-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Characterization in Inorganic Chemistry : The synthesis of new 3,5-dimethylpyrazolic hybrid ligands N1-substituted by polyether chains and phenyl groups, including those similar to the specified compound, has been studied. These ligands, when reacted with certain palladium(II) complexes, yield monomeric or dimeric compounds depending on the solvent. This study contributes to the understanding of the structural and stability aspects of these complexes (Guerrero et al., 2008).
Potential Anticancer Applications : A series of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives, including structures similar to the compound , was synthesized and evaluated as prostate cancer antigen-1 (PCA-1/ALKBH3) inhibitors, demonstrating potential as anti-prostate cancer drugs (Nakao et al., 2014).
Corrosion Inhibition : A theoretical study using density functional theory (DFT) investigated bipyrazolic-type organic compounds, including derivatives of the specified compound, as corrosion inhibitors. This study is crucial for understanding the chemical reactivity and inhibition efficiencies of these compounds (Wang et al., 2006).
Antibacterial and Antifungal Activities : A study on the synthesis of pyrazole/pyridine-based compounds and their nanocrystalline derivatives revealed significant antibacterial and antifungal activities. The structure-activity relationship of these compounds, including those related to the specified compound, provides insights into their potential use in medicinal chemistry (Mondal et al., 2017).
Herbicide Development : Research on enhancing quinclorac potency led to the synthesis of derivatives containing 3-methyl-1H-pyrazol-5-yl, closely related to the specified compound. These compounds demonstrated excellent herbicidal activity against barnyard grass, highlighting their potential in agricultural applications (Luo et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
1-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methylmethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-10-7-11(2)16(15-10)13-6-4-5-12(8-13)9-14-3;;/h4-8,14H,9H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJMWCPMMZNONA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)CNC)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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